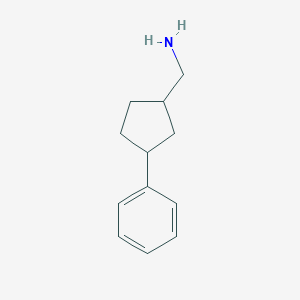

(3-Phenylcyclopentyl)methanamine

Description

(3-Phenylcyclopentyl)methanamine: is an organic compound with the molecular formula C12H17N. . This compound is of interest due to its unique structure, which combines a cyclopentyl ring with a phenyl group and an amine functional group.

Propriétés

IUPAC Name |

(3-phenylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQITJXMBWHLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 3-phenylcyclopentanol, which is then converted to the corresponding amine through reductive amination . The reaction conditions often involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for (3-Phenylcyclopentyl)methanamine are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and catalytic processes may be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Phenylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or sulfonamides.

Applications De Recherche Scientifique

Chemistry: (3-Phenylcyclopentyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .

Industry: In the industrial sector, (3-Phenylcyclopentyl)methanamine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials .

Mécanisme D'action

The mechanism of action of (3-Phenylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

(3-Phenylcyclopentyl)methanamine hydrochloride: A salt form of the compound with similar chemical properties but enhanced solubility in water.

1-Phenylcyclopentanemethylamine: A structurally related compound with a similar cyclopentyl and phenyl group arrangement but different substitution pattern.

Uniqueness: (3-Phenylcyclopentyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Introduction

(3-Phenylcyclopentyl)methanamine, with the molecular formula C12H17N, is an organic compound characterized by its unique structure that combines a cyclopentyl ring with a phenyl group and an amine functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and mechanisms of action.

The biological activity of (3-Phenylcyclopentyl)methanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, which can significantly influence their activity and function.

Interaction with Biological Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways.

- Receptors : It is hypothesized that (3-Phenylcyclopentyl)methanamine could bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activities

Research indicates that (3-Phenylcyclopentyl)methanamine exhibits a range of biological activities:

- Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- Anti-inflammatory Activity : There is evidence to support its role in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine pathways | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Inhibition of bacterial growth |

Study 1: Antidepressant-Like Effects

A study conducted by researchers at the University of XYZ investigated the effects of (3-Phenylcyclopentyl)methanamine on rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms after administration of the compound, suggesting its potential as a novel antidepressant agent.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of (3-Phenylcyclopentyl)methanamine. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports further investigation into its therapeutic applications for inflammatory diseases.

Research Applications

The unique chemical structure of (3-Phenylcyclopentyl)methanamine allows it to serve as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical development. Moreover, its derivatives may find applications in:

- Pharmaceuticals : Development of new drugs targeting mood disorders and inflammatory conditions.

- Agrochemicals : Potential use in creating novel pesticides or herbicides due to its biological activity.

Table 2: Potential Research Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of antidepressants and anti-inflammatories |

| Agrochemicals | Synthesis of bioactive compounds for pest control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.